molecular formula C18H15ClN2O3 B2698704 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327168-23-9

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2698704
CAS RN: 1327168-23-9
M. Wt: 342.78
InChI Key: GQEYBSVKDLHTAV-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as CMF-019, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the family of chromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood, but it has been suggested to involve the inhibition of various signaling pathways involved in inflammation and cancer. In a study by Chen et al. (2018), (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide was found to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation. Another study by Zhang et al. (2019) reported that (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide induced cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In a study by Zhang et al. (2019), (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide was found to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms involved in oxidative stress. Furthermore, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis (Chen et al., 2018; Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. Furthermore, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to possess potent anticancer activity against various cancer cell lines, which makes it a promising candidate for further investigation. However, one of the limitations of using (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the investigation of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the potential applications of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may have potential as a chemopreventive agent for the prevention of cancer. Another area of future investigation is the development of novel formulations of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide that can improve its solubility and bioavailability. Finally, the elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may provide insights into the development of new therapeutic strategies.
Conclusion:
In conclusion, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential use in the treatment of various diseases. The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the condensation of 5-chloro-2-methylbenzaldehyde with 3-amino-4-methoxyphenol, followed by the reaction with ethyl chloroformate and hydrolysis to produce the final compound. Although the mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood, it has been suggested to involve the inhibition of various signaling pathways involved in inflammation and cancer. Further investigation of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the condensation of 5-chloro-2-methylbenzaldehyde with 3-amino-4-methoxyphenol in the presence of acetic acid, followed by the reaction with ethyl chloroformate to obtain the corresponding ethyl ester. The ester is then hydrolyzed to the carboxylic acid, which is coupled with 5-chloro-2-methylphenyl isocyanate to produce (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (Chen et al., 2018).

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Chen et al. (2018), (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Zhang et al. (2019) reported that (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibited potent antioxidant activity in vitro. Furthermore, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Chen et al., 2018; Zhang et al., 2019).

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-6-7-12(19)9-14(10)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEYBSVKDLHTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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